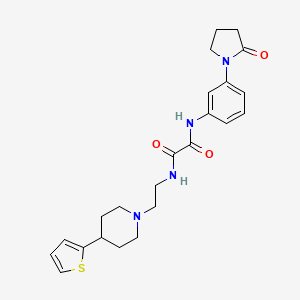

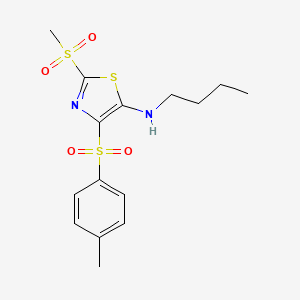

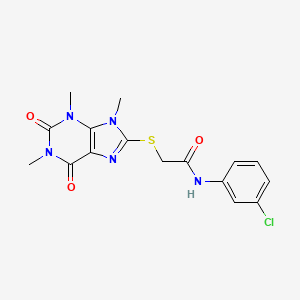

N1-(3-(2-氧代吡咯啉-1-基)苯基)-N2-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For instance, compounds with the oxalamide group have been synthesized through innovative routes that may involve nucleophilic addition reactions, cyclization processes, and other strategies to construct the core molecular framework. These methods aim to achieve high yields and selectivity, with variations tailored to specific functional group modifications (Kamiński, S. Rzepka, J. Obniska, 2011).

Molecular Structure Analysis

The molecular and crystal structures of related molecules have been determined through X-ray diffraction analysis, revealing insights into conformational flexibility, hydrogen bonding, and molecular packing in crystals. These studies highlight the importance of intramolecular and intermolecular interactions in defining the stability and physical properties of the compounds (L. Kuleshova, V. Khrustalev, 2000).

Chemical Reactions and Properties

Oxalamides and related compounds participate in various chemical reactions, including nucleophilic addition and cyclization, highlighting their reactivity and potential for creating diverse derivatives. These reactions are pivotal for exploring pharmacological properties and synthesizing novel therapeutic agents (A. Hussein, M. Gad-Elkareem, Abu-Bakr A. El-Adasy, Ismail M. M. Othman, 2009).

科学研究应用

配位化学和磁性能

一项研究聚焦于合成和表征具有相似结构特征的席夫碱配体,探索它们与铜(II)的独特配位化学以及它们的磁性能。研究表明不同取代基如何影响生成配合物的溴化作用、磁性能和核数,表明该化合物在设计磁性材料和研究配位化学方面的潜在应用(Majumder et al., 2016)。

杂环化学

另一项研究调查了含氮或硫的特定杂环化合物与环胺如哌啶和吡咯啉在场合下形成1-N-草酰胺的反应。这项研究对杂环化学领域有所贡献,为合成和结构新化合物提供了见解,这些化合物可能有助于开发新药物或材料(Solov’eva et al., 1993)。

药理调节

对调节摄食、觉醒、应激和药物滥用的俄雷昔受体的研究揭示了某些拮抗剂对强迫性进食的影响。虽然没有直接关联,但具有结构相似性的N1-(3-(2-氧代吡咯啉-1-基)苯基)-N2-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)草酰胺可能会影响俄雷昔受体,暗示其在治疗进食障碍或成瘾方面的应用(Piccoli et al., 2012)。

甘醇酸氧化酶抑制

一项关于4-取代3-羟基-1H-吡咯-2,5-二酮衍生物对甘醇酸氧化酶的抑制研究暗示了该化合物在代谢调节中的潜在作用。鉴于类似化合物的结构复杂性和反应性,N1-(3-(2-氧代吡咯啉-1-基)苯基)-N2-(2-(4-(噻吩-2-基)哌啶-1-基)乙基)草酰胺可能在研究代谢性疾病或作为酶学工具中发挥作用(Rooney et al., 1983)。

属性

IUPAC Name |

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIQPLQXQTQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)